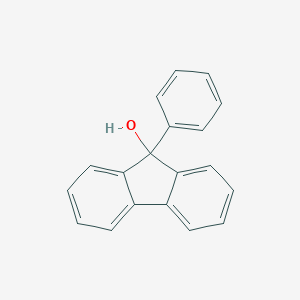

9-Phenyl-9-fluorenol

Description

Structure

3D Structure

Properties

IUPAC Name |

9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPHBDAPVWFPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180283 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25603-67-2 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25603-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Phenyl-9-fluorenol (CAS 25603-67-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-9-fluorenol is an organic compound belonging to the class of fluorene (B118485) derivatives. It is characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene backbone. This substitution imparts unique chemical properties, making it a valuable intermediate in various fields, including organic synthesis, materials science, and potentially as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, reactivity, and known applications, with a focus on its utility for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is generally insoluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, and dichloromethane. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₄O | |

| Molecular Weight | 258.32 g/mol | |

| CAS Number | 25603-67-2 | |

| Melting Point | 93-95 °C | |

| Boiling Point | 436.4 °C at 760 mmHg | N/A |

| Density | 1.242 g/cm³ | N/A |

| pKa | 12.52 ± 0.20 (Predicted) | N/A |

| LogP | 3.951 | N/A |

| Appearance | White to off-white crystalline solid | |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, dichloromethane |

Synthesis of this compound

The most common and well-documented methods for the synthesis of this compound involve the nucleophilic addition of a phenyl organometallic reagent to 9-fluorenone (B1672902). The two primary reagents used are phenylmagnesium bromide (a Grignard reagent) and phenyllithium (B1222949).

Synthesis via Grignard Reaction

The Grignard reaction is a robust and widely used method for the preparation of this compound. The general workflow for this synthesis is depicted in the diagram below.

Experimental Protocol:

-

Materials: 9-fluorenone, bromobenzene (B47551), magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Once the Grignard reagent has formed, a solution of 9-fluorenone in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as toluene (B28343) or ethanol. A yield of approximately 88% can be expected.

-

Synthesis via Phenyllithium

An alternative to the Grignard reagent is the use of phenyllithium. This method also proceeds via nucleophilic addition to the carbonyl group of 9-fluorenone.

Experimental Protocol:

-

Materials: 9-fluorenone, phenyllithium solution, anhydrous diethyl ether or THF, and water.

-

Procedure:

-

A solution of 9-fluorenone in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

-

A solution of phenyllithium in a suitable solvent (e.g., cyclohexane/ether) is added dropwise to the cooled 9-fluorenone solution.

-

The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for an additional couple of hours.

-

The reaction is quenched by the addition of water.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated in a similar manner to the Grignard protocol.

-

Purification is achieved through recrystallization.

-

Reactivity and Downstream Synthesis

The hydroxyl group of this compound is a key functional group that allows for a variety of subsequent chemical transformations. A notable reaction is its conversion to 9-chloro-9-phenyl-fluorene, a useful synthetic intermediate.

Experimental Protocol for the Synthesis of 9-chloro-9-phenyl-fluorene:

-

Materials: this compound, thionyl chloride (SOCl₂), and diethyl ether.

-

Procedure:

-

This compound is dissolved in diethyl ether.

-

Thionyl chloride is added to the solution.

-

The reaction mixture is stirred, typically at room temperature, until the conversion is complete (monitoring by TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product, which can be further purified if necessary.

-

Spectroscopic Data

The characterization of this compound is typically performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available from various suppliers and databases. | |

| ¹³C NMR | δ (ppm): 83.5, 120.0, 124.7, 125.3, 127.1, 128.1, 128.4, 129.0, 139.5, 143.1, 150.3 | N/A |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 258. Other fragments observed at m/z 181, 152. | |

| IR Spectroscopy | Spectra available from various suppliers and databases, showing characteristic O-H and aromatic C-H stretches. |

Applications

This compound serves as a versatile compound with applications in several areas of chemical science.

Intermediate in Organic Synthesis

Its primary application is as an intermediate in the synthesis of other organic molecules. The ability to easily convert the hydroxyl group to other functionalities makes it a valuable building block. For instance, it is a precursor to 9-bromo-9-phenylfluorene, which is used in the preparation of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, valuable chiral educts for asymmetric synthesis.

Materials Science and OLEDs

The rigid and aromatic structure of the fluorene core makes this compound and its derivatives suitable for applications in materials science. It has been utilized as a component in the fabrication of organic light-emitting diodes (OLEDs). In this context, its derivatives can function as host materials for phosphorescent emitters or as components of the charge-transporting layers, contributing to the overall efficiency and stability of the device.

Potential in Drug Development

While there is limited direct biological data on this compound itself, the fluorene scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of the parent compound, 9-fluorenol, have been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. For example, the parent compound, 9-fluorenol, is known to be a dopamine (B1211576) reuptake inhibitor.

The rigid, three-dimensional structure of the fluorene core provides a template for the design of molecules that can interact with biological targets. The presence of the phenyl group at the C9 position in this compound adds steric bulk and lipophilicity, which can be exploited in the design of new therapeutic agents. Therefore, this compound represents a valuable starting point for the synthesis of libraries of novel fluorene derivatives for biological screening and drug discovery programs.

The general workflow for utilizing such a scaffold in drug discovery is outlined below.

Safety and Handling

Detailed safety information is limited; however, based on its structural similarity to other aromatic alcohols and fluorene derivatives, it is recommended to handle this compound with standard laboratory precautions. This includes using personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a synthetically accessible and versatile compound with established applications in organic synthesis and materials science. While its own biological profile is not well-characterized, its rigid fluorene core presents a promising scaffold for the development of novel therapeutic agents. The detailed synthetic protocols and compiled physicochemical data in this guide are intended to facilitate its use in further research and development endeavors across various scientific disciplines.

An In-depth Technical Guide to 9-Phenyl-9-fluorenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-9-fluorenol is a tertiary alcohol derived from fluorene (B118485), characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene backbone. This white to off-white crystalline solid is a versatile intermediate in organic synthesis, with applications ranging from the development of luminescent materials to the synthesis of potentially bioactive molecules.[1] Its rigid, aromatic structure imparts unique photophysical properties, making it a compound of significant interest in materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its applications.

Physical and Chemical Properties

This compound is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, and dichloromethane.[1] It is a stable compound under standard conditions and is primarily used as a chemical intermediate.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄O | [2] |

| Molecular Weight | 258.32 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 109-113 °C | [3] |

| Boiling Point | 436.4 °C (estimated) | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, dichloromethane | [1] |

| pKa | 12.52 ± 0.20 (Predicted) |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region corresponding to the protons of the fluorenyl and phenyl groups, and a characteristic signal for the hydroxyl proton.

13C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the quaternary carbon at the 9-position and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl group (O-H stretch), aromatic C-H bonds, and C-O bond.[5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 9-fluorenone (B1672902) and phenylmagnesium bromide.

Materials:

-

9-Fluorenone

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of phenylmagnesium bromide.

-

-

Reaction with 9-Fluorenone:

-

Dissolve 9-fluorenone in anhydrous THF in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the 9-fluorenone solution to the Grignard reagent dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica (B1680970) gel.[6][7]

-

Caption: A flowchart illustrating the synthesis and purification process of this compound.

Chemical Reactivity and Applications

This compound serves as a key intermediate in various chemical transformations. The hydroxyl group can be readily substituted, for example, by reaction with thionyl chloride (SOCl₂) to produce 9-chloro-9-phenyl-fluorene.[1]

Its applications are notable in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). The rigid and planar fluorene core, combined with the potential for further functionalization, allows for the tuning of its electronic and photophysical properties.[1][8] In OLEDs, fluorenol derivatives can function as emissive materials or as host materials for phosphorescent emitters.[8]

Furthermore, this compound and its derivatives are used as precursors for the synthesis of polyfluorene polymers. These polymers are a class of conjugated polymers with significant applications in organic electronics due to their high photoluminescence quantum yields and thermal stability.[9]

Caption: A diagram showing the key application areas of this compound.

Conclusion

This compound is a valuable compound with a well-established synthetic route and diverse applications, particularly in the realm of materials science. Its unique structural and photophysical properties make it a key building block for the development of advanced organic electronic materials. The detailed protocols and compiled data in this guide are intended to support researchers and scientists in the effective utilization of this versatile chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C19H14O | CID 141227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 25603-67-2 | TCI AMERICA [tcichemicals.com]

- 4. This compound | CAS#:25603-67-2 | Chemsrc [chemsrc.com]

- 5. This compound [webbook.nist.gov]

- 6. chem.iastate.edu [chem.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of 9-Phenyl-9-fluorenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 9-Phenyl-9-fluorenol, a versatile organic compound utilized in various research and development sectors, including organic synthesis and materials science. While precise quantitative solubility data in a range of organic solvents is not extensively documented in readily available literature, this guide consolidates the existing qualitative information. Furthermore, it provides a comprehensive, standardized experimental protocol for researchers to determine the quantitative solubility of this compound in specific organic solvents. This guide is intended to be a practical resource for laboratory professionals, enabling them to ascertain the solubility parameters necessary for their specific applications, such as reaction chemistry, purification, and formulation development.

Introduction to this compound

This compound (C₁₉H₁₄O) is a tertiary alcohol derivative of fluorene (B118485), characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene backbone. It typically presents as a white to off-white crystalline solid.[1] Its unique structural features, including aromatic rings and a polar hydroxyl group, contribute to its utility as an intermediate in organic synthesis and as a component in the development of materials such as organic light-emitting diodes (OLEDs).[1] Understanding the solubility of this compound in various organic solvents is critical for its effective use in these applications, as it dictates solvent selection for reactions, extractions, and purifications like recrystallization.

Qualitative Solubility Profile

Based on available chemical literature and supplier documentation, the solubility of this compound can be qualitatively summarized. The compound is generally described as having limited to no solubility in water but is soluble in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Ethanol | Readily Soluble[1] |

| Methanol (B129727) | Readily Soluble[1], Slightly Soluble[2][3] |

| Dichloromethane | Readily Soluble[1] |

| Chloroform | Slightly Soluble[2][3] |

| Water | Insoluble[1] |

Note: The conflicting reports for methanol ("readily soluble" versus "slightly soluble") may be due to differences in experimental conditions (e.g., temperature) or the subjective nature of qualitative descriptions.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is a standard and reliable approach for generating quantitative solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed vials for filtrate collection

-

Drying oven or vacuum oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact mass of the collected filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtrate in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Continue drying until a constant mass of the solid residue (this compound) is achieved.

-

Record the final mass of the vial containing the dried solid.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solid.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtrate.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL), by using the density of the solvent if necessary.

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

Spectroscopic Analysis of 9-Phenyl-9-fluorenol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 9-Phenyl-9-fluorenol (CAS No: 25603-67-2), a fluorene (B118485) derivative utilized in various organic synthesis applications.[1][2] The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

-

Appearance: White to off-white crystalline solid or powder.[1][2]

-

Solubility: Soluble in common organic solvents like ethanol, methanol, and dichloromethane; limited solubility in water.[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: Specific chemical shift values, multiplicities, and integrations for the proton signals of this compound were not detailed in the provided search results. Researchers should refer to spectral databases such as PubChem or ChemicalBook for the actual spectrum.[3][7]

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: Specific chemical shift values for the carbon signals of this compound were not detailed in the provided search results. Researchers should consult spectral databases for this information.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (alcohol)[8] |

| ~3000 | C-H stretch (aromatic) | |

| 1600, 1450 | C=C stretch (aromatic) | |

| Further specific peak data not available in search results |

Note: The IR spectrum of this compound is available on the NIST WebBook and PubChem for detailed analysis.[3][4][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[11][12][13]

| m/z | Relative Intensity (%) | Assignment |

| 258 | [M]⁺ (Molecular ion)[3][5] | |

| 181 | [M - C₆H₅]⁺ | |

| 152 | ||

| 135 | ||

| 128 |

Note: The mass spectrum data is sourced from the NIST Mass Spectrometry Data Center and is available through PubChem.[3][5] The fragmentation pattern can provide valuable structural information.[11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[14][15] The concentration should be appropriate for the instrument's sensitivity.

-

Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.[14]

-

Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer.[16] Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.[17]

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation to obtain the frequency domain spectrum.[16] Phase and baseline correct the spectrum for accurate analysis.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull for solid samples.[18] For solutions, use a suitable IR-transparent salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.[18]

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8][10]

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for organic molecules include direct infusion or coupling with a gas chromatograph (GC-MS).[11]

-

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common ionization method that generates a molecular ion and characteristic fragment ions.[11]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[11]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to deduce structural information from the fragmentation pattern.[11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 25603-67-2 [chemicalbook.com]

- 3. This compound | C19H14O | CID 141227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound(25603-67-2) 1H NMR [m.chemicalbook.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Experimental Design [web.mit.edu]

- 10. amherst.edu [amherst.edu]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. fiveable.me [fiveable.me]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

Synthesis of 9-Phenyl-9-fluorenol from Fluorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 9-Phenyl-9-fluorenol from fluorenone, a critical transformation in organic synthesis with applications in materials science and drug development.[1] The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation.[2][3] This document outlines the underlying reaction mechanism, provides detailed experimental protocols, and presents key quantitative data in a structured format. Furthermore, it includes visual diagrams to elucidate the reaction pathway and experimental workflow, serving as a practical resource for laboratory professionals.

Introduction

This compound is a fluorene (B118485) derivative characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene ring system.[1] This compound serves as a valuable intermediate in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs), and as a building block for pharmaceutical compounds.[1][4] The synthesis of this compound is most commonly achieved through the nucleophilic addition of a phenyl organometallic reagent to fluorenone.[1] This guide focuses on the Grignard reaction, employing phenylmagnesium bromide as the nucleophile.

Reaction Mechanism

The synthesis of this compound from fluorenone via a Grignard reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by the reaction of bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[2][4]

-

Nucleophilic Attack and Protonation: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of fluorenone. This results in the formation of a magnesium alkoxide intermediate. Subsequent quenching of the reaction with a protic source, such as a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid, protonates the alkoxide to yield the final product, this compound.[4][5]

Experimental Protocols

This section details the laboratory procedures for the synthesis of this compound.

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional, as an activator)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to ensure anhydrous conditions.

-

Magnesium turnings are placed in the flask under a nitrogen atmosphere. A small crystal of iodine can be added to activate the magnesium surface.[4]

-

A solution of bromobenzene in anhydrous diethyl ether or THF is prepared.[4]

-

A small amount of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.[4]

-

Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the phenylmagnesium bromide.[4]

Synthesis of this compound

Materials:

-

Fluorenone

-

Phenylmagnesium bromide solution (prepared as in 3.1)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of fluorenone in anhydrous THF is prepared in a separate flask.[4]

-

The freshly prepared phenylmagnesium bromide solution is cooled in an ice bath.[4]

-

The fluorenone solution is added dropwise to the stirred Grignard reagent.[4][5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.[4]

Work-up and Purification

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4][5]

-

The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.[4]

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.[4]

-

The solvent is removed under reduced pressure to yield the crude product.[4]

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as isooctane (B107328) or a mixture of ethyl acetate and hexanes, to yield pale yellow, translucent needles or a white solid.[5][6]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Fluorenone | C₁₃H₈O | 180.21 | 486-25-9 |

| Bromobenzene | C₆H₅Br | 157.01 | 108-86-1 |

| Magnesium | Mg | 24.31 | 7439-95-4 |

| This compound | C₁₉H₁₄O | 258.31 | 25603-67-2[7][8] |

| Property | Value | Reference |

| Melting Point of this compound | 93-95 °C | [7] |

| Melting Point of this compound | 107–108 °C | [6] |

| Appearance | White to off-white crystalline solid/powder | [1][9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |

Note: Discrepancies in melting point values can arise from different crystalline forms or the presence of impurities.

Visualizations

Reaction Pathway

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.[3][4]

-

Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

-

Bromobenzene is an irritant and a potential carcinogen. [6] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.

Conclusion

The synthesis of this compound from fluorenone via the Grignard reaction is a well-established and efficient method. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully perform this synthesis. The provided data and visualizations serve as a quick reference for laboratory work. Careful attention to anhydrous conditions and safety precautions is paramount for a successful and safe experimental outcome.

References

- 1. Page loading... [guidechem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. bohr.winthrop.edu [bohr.winthrop.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.iastate.edu [chem.iastate.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 9-苯基-9-芴醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 25603-67-2 [chemicalbook.com]

The Synthesis of 9-Phenyl-9-fluorenol: A Technical Guide to its Historical Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Phenyl-9-fluorenol, a tertiary alcohol derived from the fluorene (B118485) scaffold, has been a compound of interest for over a century. Its unique structural and chemical properties have led to its use in various fields, including organic synthesis and materials science. This technical guide provides an in-depth exploration of the historical discovery and the primary synthetic routes to this compound. Detailed experimental protocols for the Grignard, organolithium, and a proposed Friedel-Crafts synthesis are presented, alongside a comparative analysis of their yields and reaction conditions. Spectroscopic data for the characterization of the final product is also summarized. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of fluorene-based compounds.

Historical Discovery

The synthesis of this compound was first reported in the early 20th century during a period of intense investigation into the chemistry of fluorene and its derivatives. While the exact details of its initial discovery are somewhat obscure in early chemical literature, a significant early preparation was reported by Ullmann and von Wurstemberger in 1904. Their work involved the reaction of phenylmagnesium bromide with fluorenone, laying the foundation for what would become the most common and reliable method for synthesizing this compound.[1] The development of organometallic chemistry in the 20th century further refined the synthesis, with the use of phenyllithium (B1222949) and other organometallic reagents providing alternative routes to this important molecule.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the nucleophilic addition of a phenyl group to the carbonyl carbon of fluorenone. The most prevalent methods employ organometallic reagents such as Grignard reagents and organolithium compounds. An alternative, though less commonly cited, approach involves a two-step Friedel-Crafts reaction.

Grignard Reaction

The Grignard reaction is the most widely used and dependable method for the synthesis of this compound. This reaction involves the preparation of phenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of fluorenone. The subsequent acidic workup protonates the resulting alkoxide to yield the final product.

References

9-Phenyl-9-fluorenol: A Technical Guide to Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available safety and toxicity information for 9-Phenyl-9-fluorenol. It is intended for informational purposes for a technical audience. A comprehensive toxicological evaluation of this specific compound has not been completed, and therefore, a significant lack of data exists. All handling of this chemical should be conducted with caution by trained professionals in a laboratory setting.

Introduction

This compound is a fluorene (B118485) derivative utilized in organic synthesis and as a building block for various functional materials.[1] Despite its applications, detailed toxicological data for this compound is notably scarce in publicly available literature and safety data sheets (SDS). This guide aims to provide an in-depth overview of the known safety information, drawing comparisons with related fluorene compounds to infer potential hazards and guide safe handling practices.

Hazard Identification and Classification

Globally Harmonized System (GHS) classification for this compound is not consistently reported, with some safety data sheets indicating that data is not available.[1] However, information from various suppliers, though sometimes pertaining to related fluorene compounds, provides some guidance on potential hazards.

Table 1: Summary of GHS Hazard Information for Fluorene Derivatives

| Hazard Class | GHS Classification | Hazard Statement | Source Compound |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Fluorenol, 9-Ethynyl-9-fluorenol |

| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation | 2-Fluorenol, 9-Fluorenone, 9-Ethynyl-9-fluorenol |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 2-Fluorenol, 9-Ethynyl-9-fluorenol |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | 9-Fluorenone |

Note: This table includes data from related fluorene compounds due to the lack of specific data for this compound. The applicability of these hazards to this compound has not been experimentally confirmed.

Pictograms and Signal Word:

For related compounds, the "Warning" signal word and the following pictograms are used:

-

Exclamation Mark: For skin/eye irritation and respiratory irritation.

-

Environment: For aquatic toxicity.

Precautionary Statements:

A consistent set of precautionary statements is recommended for handling fluorene derivatives. These should be considered best practice when working with this compound.

Table 2: General Precautionary Statements for Handling Fluorene Derivatives

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| P273 | Avoid release to the environment. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P391 | Collect spillage. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Toxicological Data

Direct quantitative toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound are not available in the reviewed literature. The toxicological properties have not been thoroughly investigated.

Acute Toxicity: No data available.

Skin Corrosion/Irritation: Based on related compounds, it may cause skin irritation.

Serious Eye Damage/Irritation: Based on related compounds, it may cause serious eye irritation.

Respiratory or Skin Sensitization: No data available.

Germ Cell Mutagenicity: No data available.

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[2]

Reproductive Toxicity: No data available. However, studies on a related compound, Fluorene-9-bisphenol (BHPF), have shown it to be harmful to living organisms and to impair oocyte maturation in vitro.[3]

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation, based on data from similar compounds.

Specific Target Organ Toxicity - Repeated Exposure: No data available.

Aspiration Hazard: No data available.

Potential Metabolic Pathways

While specific metabolic pathways for this compound have not been elucidated, studies on the degradation of fluorene by microorganisms can provide insights into potential biotransformation routes. The core fluorene structure can be metabolized through several pathways. One key pathway involves the oxidation of the C9 position.

The following diagram illustrates a generalized metabolic pathway for fluorene, which may have relevance for this compound. The introduction of a phenyl group at the C9 position would likely influence the initial steps of metabolism.

Caption: Generalized metabolic pathway of fluorene degradation.

Experimental Protocols for Toxicity Assessment of Fluorene Derivatives

Due to the lack of specific experimental data for this compound, this section provides detailed methodologies for key in vitro assays commonly used to assess the toxicity of related fluorene compounds. These protocols can serve as a reference for researchers planning to evaluate the toxicological profile of this compound.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

Experimental Workflow:

References

An In-depth Technical Guide to the Derivatives of 9-Phenyl-9-fluorenol and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-9-fluorenol is an organic compound belonging to the class of fluorene (B118485) derivatives, characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene scaffold.[1] This rigid, tricyclic aromatic structure serves as a versatile intermediate and a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of 9-fluorenol have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Their unique photoelectric characteristics also make them valuable in the development of organic light-emitting diodes (OLEDs).[1][5]

This guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, physicochemical properties, biological activities, and experimental protocols. It is intended to be a valuable resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Synthesis of this compound and Its Derivatives

The most common and historically significant method for synthesizing this compound is through the nucleophilic addition of an organometallic phenyl reagent to 9-fluorenone (B1672902).[1][6] This reaction typically involves a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium) in an anhydrous solvent, followed by acidic workup to protonate the resulting alkoxide.[1][6]

Derivatives with substituents on the phenyl ring are synthesized by employing the appropriately substituted phenyl Grignard or phenyllithium (B1222949) reagent.[6] Other derivatives can be prepared from the this compound parent molecule, for instance, the synthesis of 9-chloro-9-phenyl-fluorene using thionyl chloride (SOCl₂).[1]

Below is a generalized workflow for the synthesis of this compound derivatives via a Grignard reaction.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] It is generally insoluble in water but shows solubility in organic solvents like chloroform, methanol, ethanol, and dichloromethane.[1][7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₄O | [1][8][9] |

| Molecular Weight | 258.31 g/mol | [1][8][9] |

| Appearance | White to off-white powder/solid | [1][8][10] |

| Melting Point | 93-95 °C | [7][8][10] |

| Boiling Point | 436.4 °C at 760 mmHg | [7] |

| Density | 1.242 g/cm³ | [7] |

| pKa | 12.52 ± 0.20 (Predicted) | [1][7] |

| LogP | 3.95120 | [7] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Methanol | [1][7] |

| CAS Number | 25603-67-2 | [1][8][9] |

Biological Properties of this compound Derivatives

The fluorene scaffold is a key pharmacophore, and its derivatives exhibit a wide range of biological activities.[2][5] Modifications to the core structure, particularly at the C9 position and on the aromatic rings, significantly influence their therapeutic potential.[11][12]

Antimicrobial and Antifungal Activity

Derivatives of 9-fluorenol have shown notable activity against various bacterial and fungal strains.[11] For example, O-aryl-carbamoyl-oxymino-fluorene derivatives are effective against both Gram-positive bacteria and fungi.[11] The introduction of electron-withdrawing groups, such as chlorine atoms, on the aryl moiety tends to enhance antibacterial activity, especially against Staphylococcus aureus.[11] Conversely, electron-donating groups like methyl can boost antifungal activity against Candida albicans.[11][13]

| Derivative Class | Target Microorganism | Activity Metric (Value) | Reference(s) |

| O-(3,4-dichlorophenyl)carbamoyl-oximino-fluorene | Staphylococcus aureus ATCC 1026 | MIC (0.156 mg/mL) | [11] |

| O-aryl-carbamoyl-oxymino-fluorenes (general) | Bacterial and Fungal Strains | MIC (0.156 - 10 mg/mL) | [11] |

| Phenyl-Fluorene Derivatives | Gram-positive strains | MIC (> 256 µg/mL for Gram-negative) | [11] |

Anticancer Activity

The fluorene core is present in numerous compounds with demonstrated anticancer properties.[2][3][4] These derivatives can induce cytotoxicity in various cancer cell lines.[2] The mechanism of action for some is believed to involve the inhibition of key enzymes in DNA synthesis, such as dihydrofolate reductase (DHFR), or the induction of apoptosis through the generation of reactive oxygen species (ROS).[3][4]

| Derivative | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference(s) |

| SG3 (a 2,7-disubstituted 9H-fluoren-9-one derivative) | MCF-7 (Breast) | 1.95 | [2] |

| LSO258 (1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole) | MOLM-13 (Leukemia) | 25.5 | [2] |

| LSO272 (1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole) | MOLM-13 (Leukemia) | 12.5 | [2] |

Experimental Protocols

Synthesis of 9-(p-tolyl)-9-fluorenol[6]

This protocol is an example of the Grignard reaction for synthesizing a derivative of this compound.

Materials:

-

9-fluorenone

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Standard glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Preparation: Add magnesium turnings to a flame-dried flask under an inert atmosphere. Add a solution of 4-bromotoluene in anhydrous diethyl ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed.

-

Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 9-fluorenone in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Drying and Purification: Dry the combined organic layer over sodium sulfate, filter, and remove the solvent under vacuum.

-

Chromatography: Purify the crude residue by column chromatography on silica (B1680970) gel, eluting with a 1:10 mixture of ethyl acetate and hexanes to yield 9-(p-tolyl)-9-fluorenol as a white solid.[6]

MTT Assay for Cytotoxicity[2]

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

96-well plates

-

Complete cell culture medium

-

9-fluorenol derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 9-fluorenol derivative. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

-

Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 570-590 nm.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 9-fluorenol derivatives are attributed to their interaction with various cellular targets and pathways.

Antimicrobial Mechanism: Membrane Depolarization

One proposed mechanism for the antimicrobial action of certain 9-fluorenol derivatives involves the disruption of the microbial cell membrane's integrity.[3][11] This leads to membrane depolarization, loss of essential ions and metabolites, and ultimately, cell death.

Anticancer Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

Some 9-fluorenol derivatives are hypothesized to exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR).[3] DHFR is a critical enzyme in the synthesis of DNA precursors. Its inhibition disrupts DNA synthesis and repair, leading to the suppression of tumor growth.[3]

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds. Their straightforward synthesis and the tunability of their chemical structure allow for the development of molecules with a wide array of functionalities. The significant anticancer and antimicrobial activities exhibited by many derivatives underscore their potential in drug discovery and development.[4][5] Furthermore, their application in materials science, particularly in OLED technology, highlights the broad utility of the fluorene scaffold.[1] Continued research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for novel therapeutic agents and advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. chem.iastate.edu [chem.iastate.edu]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound 99% | 25603-67-2 [sigmaaldrich.com]

- 9. This compound | C19H14O | CID 141227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 25603-67-2 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Core Mechanism of 9-Phenyl-9-fluorenol in Advanced OLED Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 9-Phenyl-9-fluorenol are emerging as pivotal materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their inherent structural rigidity, high thermal stability, and versatile electronic properties allow for their application in various critical functions within OLED devices, including as host materials, emitters, and charge-transporting layers. This technical guide delves into the fundamental mechanism of action of this compound and its derivatives in OLEDs, providing a comprehensive overview of their synthesis, device integration, and performance characteristics. Detailed experimental protocols and quantitative performance data are presented to offer a practical resource for researchers in the field.

Introduction: The Role of Fluorene (B118485) Derivatives in OLEDs

Fluorene derivatives, including this compound, are a significant class of organic materials for developing high-performance OLEDs.[1] The planar and rigid structure of the fluorene core, combined with the ease of functionalization at the C9 position, enables the precise tuning of their electronic and photophysical properties.[1] This adaptability makes them suitable for multiple roles within an OLED device architecture.[1][2]

Fluorene-based compounds are recognized for their excellent thermal stability, efficient charge transport properties, and high photoluminescence efficiency.[3] These characteristics are crucial for achieving long-lasting and bright OLED displays. Specifically, the introduction of a phenyl group at the 9-position of the fluorenol backbone can enhance thermal and electrochemical stability, which is a key factor in improving the operational lifetime of OLED devices.[4]

Mechanism of Action in OLED Devices

The primary mechanism of action of this compound derivatives in OLEDs is dependent on their specific role within the device structure.

Host Material in the Emissive Layer

As a host material, this compound derivatives form a matrix for phosphorescent or fluorescent dopants (guests) in the emissive layer (EML).[1][2] The host material plays a crucial role in:

-

Energy Transfer: Efficiently transferring energy to the guest molecules. For phosphorescent OLEDs (PhOLEDs), the host must have a higher triplet energy than the dopant to ensure effective energy transfer and prevent back-transfer.[2][5]

-

Charge Transport: Facilitating the transport of both electrons and holes to the recombination zone within the EML. Bipolar charge transport properties are highly desirable in host materials to achieve a balanced charge flux, leading to higher recombination efficiency and reduced efficiency roll-off at high brightness.[5]

-

Dispersion of Emitters: Preventing the aggregation of emitter molecules, which can lead to concentration quenching and a decrease in device efficiency.[6]

The rigid structure of this compound helps in forming stable amorphous films, which is essential for the longevity and uniformity of OLED devices.[7]

Emissive Material

Certain derivatives of fluorene are excellent emitters, particularly for blue light, due to their wide bandgap and high fluorescence efficiency.[2] When used as the primary emitting material, the this compound derivative is responsible for the generation of light upon the recombination of electrons and holes.

Charge-Transporting Layers

By incorporating either electron-donating or electron-withdrawing functional groups, this compound derivatives can be engineered to function as either Hole-Transporting Layer (HTL) or Electron-Transporting Layer (ETL) materials.[2]

-

As an HTL material, it facilitates the efficient injection and transport of holes from the anode towards the EML.

-

As an ETL material, it aids in the injection and transport of electrons from the cathode to the EML.

The molecular design of these derivatives allows for the tuning of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match the adjacent layers, thereby minimizing the energy barriers for charge injection and transport.[3]

Quantitative Performance Data

The performance of OLEDs incorporating fluorene derivatives is summarized in the tables below. These tables highlight key performance metrics such as maximum external quantum efficiency (EQE), maximum luminance, and emission color.

Table 1: Performance of OLEDs with Fluorene Derivatives as Host Materials

| Host Material Type | Dopant | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | Reference |

| Bipolar Thermally Activated Delayed Fluorescence Material | Green Phosphor | 29.9 | - | Green | [8] |

| Spiro[benzo[c]fluorene-7,9′-fluorene] Derivative | DSA-Ph | - | - | Blue | [9] |

| Spiro[fluorene-9,9'-xanthene]-based | Green Phosphor | 13.2 | - | Green | [6] |

| Spiro[fluorene-9,9'-phenanthren-10'-one]-carbazole-based | PO-01 | 27.1 | 142464 | Yellow | [10] |

Table 2: Performance of OLEDs with Fluorene Derivatives as Emitters

| Emitter Material | Role in OLED | HOMO (eV) | LUMO (eV) | PLQY (%) (film) | Max. EQE (%) | Emission Color | Reference |

| 9,9-dihexyl-2,7-bis[2-(naphthalen-2-yl)ethynyl]fluorene | Emitter (Donor) | -5.8 | -2.5 | 59 | 0.18 | Blue-White | [1] |

| Aromatic-imide-based TADF with 9-phenyl-9-fluorenyl substituents | Emitter | - | - | - | 28.2 | Sky Blue | [4] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 9-fluorenone (B1672902) via a Grignard reaction.[1]

Materials:

-

9-Fluorenone

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution slowly to maintain a gentle reflux.

-

Reaction with 9-Fluorenone: Dissolve 9-fluorenone in anhydrous diethyl ether or THF and add this solution dropwise to the prepared Grignard reagent with constant stirring.[1]

-

Reaction Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

-

Extraction and Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1]

Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a multilayer OLED device by thermal evaporation, using a 9-fluorenol derivative as the host in the emissive layer.[1]

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., HAT-CN)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

9-Fluorenol derivative (Host)

-

Phosphorescent or fluorescent dopant (Guest)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Aluminum (Al) for the cathode

-

Deionized water, acetone, isopropyl alcohol

-

Ultrasonic bath

-

UV-ozone cleaner

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Substrate holders and shadow masks

-

Glovebox with a nitrogen atmosphere

Procedure:

-

Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for a few minutes to improve the work function of the ITO.[1]

-

Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Deposit the organic layers sequentially onto the ITO substrate. A typical device structure could be:

-

HIL: 5 nm of HAT-CN

-

HTL: 30 nm of NPB

-

EML: 20 nm of the 9-Fluorenol derivative (host) co-evaporated with a phosphorescent or fluorescent dopant (guest) at a specific doping concentration (e.g., 5-10%).[1]

-

ETL: 30 nm of TPBi

-

-

Cathode Deposition: Without breaking the vacuum, deposit the electron injection and cathode layers:

-

Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.[1]

Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Typical OLED Device Structure

Caption: A typical multilayer OLED device architecture.

Conclusion

This compound and its derivatives represent a highly promising class of materials for the continued advancement of OLED technology. Their tunable electronic properties, excellent thermal stability, and versatile functionality allow for their effective use in multiple critical roles within OLED devices. The ability to engineer these molecules for specific functions, such as host materials with high triplet energies, efficient charge transporters, and stable blue emitters, underscores their importance in the development of next-generation displays and solid-state lighting. Further research into novel fluorene-based structures will undoubtedly lead to even greater improvements in OLED performance and longevity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. noctiluca.eu [noctiluca.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Versatile Role of 9-Phenyl-9-fluorenol in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

9-Phenyl-9-fluorenol and its derivatives have emerged as indispensable tools in organic synthesis, primarily recognized for the robust protection of various functional groups. The sterically demanding 9-phenylfluorenyl (Pf) group, derived from this compound, is particularly lauded for its exceptional ability to prevent racemization at adjacent stereocenters, a critical requirement in the synthesis of chiral molecules and active pharmaceutical ingredients. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound-derived protecting groups for amines, alcohols, and thiols.

Application Notes

The primary application of this compound in organic synthesis is as a precursor to the 9-phenylfluorenyl (Pf) protecting group. This bulky group offers significant advantages, most notably in the protection of the α-amino group of amino acids. Unlike more common protecting groups, the Pf group effectively shields the α-proton, thus preventing epimerization during subsequent synthetic manipulations such as C-C bond formation.[1][2][3] The stability of the Pf group to mildly acidic conditions allows for the selective removal of other acid-labile protecting groups like Boc and t-butyl esters.[4]

Recent advancements have introduced milder and more rapid protocols for the introduction of the Pf group, moving away from the traditional, often sluggish, methods.[2][5][6][7] These newer methods expand the utility of the Pf group beyond amino acids to a broader range of functional groups including alcohols, thiols, carboxylic acids, amides, and sulfonamides.[2][5][6]

Deprotection of the Pf group is typically achieved under strongly acidic conditions or through hydrogenolysis, providing a versatile deprotection strategy that is orthogonal to many other protecting groups.[4][8]

Quantitative Data Summary

The following tables summarize quantitative data for the protection of various functional groups using 9-phenylfluorenyl derivatives.

Table 1: Protection of Amines (Amino Acid Derivatives)

| Substrate (Amino Acid Derivative) | Protecting Group Precursor | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Weinreb's Amide of Alanine | 9-Chloro-9-phenylfluorene (PhFCl) | N-Methylmorpholine (NMM), AgNO₃ | Acetonitrile (B52724) | 1 | 95 | [7] |

| Weinreb's Amide of Phenylalanine | 9-Chloro-9-phenylfluorene (PhFCl) | N-Methylmorpholine (NMM), AgNO₃ | Acetonitrile | 1 | 92 | [7] |

| Weinreb's Amide of Valine | 9-Chloro-9-phenylfluorene (PhFCl) | N-Methylmorpholine (NMM), AgNO₃ | Acetonitrile | 1 | 96 | [7] |

| Unprotected α-Amino Acid | 9-Chloro-9-phenylfluorene (PhFCl) | N,O-bis(trimethylsilyl)acetamide (BSA), NMM, AgNO₃ | Acetonitrile | 1.5 | 90-99 | [2][5] |

| Amino Acid Methyl Ester HCl Salt | 9-Bromo-9-phenylfluorene (PfBr) | K₃PO₄, Pb(NO₃)₂ | CH₃CN | Several Days | Good | [1][3] |

Table 2: Protection of Alcohols and Thiols

| Substrate | Protecting Group Precursor | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | 9-Chloro-9-phenylfluorene (PhFCl) | AgNO₃ | Acetonitrile | 1 | 85-95 | [2][5][6] |

| Thiol | This compound (PhFOH) | BF₃·OEt₂ | Dichloromethane (B109758) | 0.5 | 90-99 | [2][5] |

Experimental Protocols

Protocol 1: General Procedure for the N-Protection of Amino Acid Weinreb Amides

This protocol describes a mild and rapid method for the introduction of the 9-phenylfluorenyl (PhF) group onto the nitrogen of an amino acid Weinreb amide.[7]

Materials:

-

Amino acid Weinreb amide

-

9-Chloro-9-phenylfluorene (PhFCl)

-

N-Methylmorpholine (NMM)

-

Silver nitrate (B79036) (AgNO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a solution of the amino acid Weinreb amide (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL), add 9-chloro-9-phenylfluorene (1.2 mmol, 1.2 equiv) and N-methylmorpholine (1.2 mmol, 1.2 equiv).

-

Cool the resulting solution to 0 °C in an ice bath.

-

In a separate flask, dissolve silver nitrate (1.2 mmol, 1.2 equiv) in acetonitrile (4 mL).

-

Add the silver nitrate solution dropwise to the cooled reaction mixture. A white precipitate of silver chloride will form immediately.

-

Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC. A negative ninhydrin (B49086) test can also be used to confirm the consumption of the starting material.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter to remove the silver chloride precipitate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Protection of a Primary Alcohol

This protocol outlines the selective protection of a primary alcohol using 9-chloro-9-phenylfluorene.[2][5][6]

Materials:

-

Primary alcohol

-

9-Chloro-9-phenylfluorene (PhFCl)

-

Silver nitrate (AgNO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the primary alcohol (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).

-

Add 9-chloro-9-phenylfluorene (1.2 mmol, 1.2 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of silver nitrate (1.2 mmol, 1.2 equiv) in acetonitrile (4 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Follow the workup and purification steps as described in Protocol 1 (steps 6-9).

Protocol 3: Protection of a Thiol

This protocol details the protection of a thiol using this compound.[2][5]

Materials:

-

Thiol-containing compound

-

This compound (PhFOH)

-